molecular formula C9H8N2O2 B1641507 Methyl 2-amino-4-cyanobenzoate CAS No. 159847-83-3

Methyl 2-amino-4-cyanobenzoate

Cat. No.: B1641507
CAS No.: 159847-83-3
M. Wt: 176.17 g/mol
InChI Key: VCYAYJCEAKQYAM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-cyanobenzoate: is an organic compound with the molecular formula C9H8N2O2 . It is a derivative of benzoic acid where a methyl group replaces the hydrogen atom of the carboxyl group, and an amino group and a cyano group are attached to the benzene ring at the 2nd and 4th positions, respectively. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • From 2-Aminobenzoic Acid: One common synthetic route involves the reaction of 2-aminobenzoic acid with cyanogen bromide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then methylated using methanol under acidic conditions.

  • From 4-Cyanobenzoic Acid: Another method involves the methylation of 4-cyanobenzoic acid using methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as the corresponding carboxylic acid or amide derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amino group, resulting in the formation of Methyl 2,4-diaminobenzoate.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Methyl 2-amino-4-carboxybenzoate

  • Reduction: Methyl 2,4-diaminobenzoate

  • Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Methyl 2-amino-4-cyanobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Biology: It serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in the development of new drugs, particularly in the field of neuropharmacology, where it can act as a precursor for compounds targeting neurological disorders. Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-amino-4-cyanobenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • Methyl 2-amino-3-cyanobenzoate: Similar structure with the cyano group at the 3rd position.

  • Methyl 2-amino-5-cyanobenzoate: Similar structure with the cyano group at the 5th position.

  • Methyl 2,4-diaminobenzoate: Contains an additional amino group at the 4th position.

Uniqueness: Methyl 2-amino-4-cyanobenzoate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. The presence of both amino and cyano groups on the benzene ring allows for diverse chemical transformations and applications.

Properties

IUPAC Name

methyl 2-amino-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYAYJCEAKQYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256512
Record name Benzoic acid, 2-amino-4-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159847-83-3
Record name Benzoic acid, 2-amino-4-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159847-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-4-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (60.3 g, 436 mmol) was added to a methanol suspension (850 mL) of methyl 4-cyano-2-[(trifluoroacetyl)amino]benzoate (108 g, 397 mmol) and the mixture was stirred at 50° C. for 2 hours. After cooling, methanol was distilled off under reduced pressure and water was added to the residue. The mixture was extracted twice with ethyl acetate. The combined organic layers were washed with 0.5M hydrochloric acid and then saturated brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was crystallized from ethyl acetate-diisopropyl ether to give the title compound (53.9 g, 76%).
Quantity
60.3 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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